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  • Product: 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde
  • CAS: 1227496-42-5

Core Science & Biosynthesis

Foundational

"synthesis of 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde"

An In-depth Technical Guide to the Synthesis of 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde This guide provides a comprehensive overview and detailed protocols for the synthesis of 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde

This guide provides a comprehensive overview and detailed protocols for the synthesis of 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde, a key building block in contemporary drug discovery and medicinal chemistry. The strategic placement of halogen atoms on the indole scaffold offers unique physicochemical properties, making this intermediate highly valuable for developing novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions.[1]

This document is structured to provide not just a procedural recipe, but a deep understanding of the synthetic strategy, the rationale behind experimental choices, and the critical parameters for success.

Strategic Overview: A Two-Stage Approach

The most direct and industrially scalable pathway to 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde involves a two-part synthetic sequence. First, the core heterocyclic system, 6-Bromo-5-fluoro-1H-indole, is constructed. Subsequently, a formyl group is introduced at the electron-rich C3 position via the Vilsmeier-Haack reaction.[2][3] This classic and reliable transformation is the cornerstone of indole-3-carbaldehyde synthesis due to its high regioselectivity and efficiency.[4]

G Start Starting Material (3-Bromo-4-fluoro-6-methylnitrobenzene) Step1 Step 1: Reductive Cyclization (Leimgruber-Batcho Indole Synthesis) Start->Step1 Intermediate Precursor Synthesis (6-Bromo-5-fluoro-1H-indole) Step1->Intermediate Step2 Step 2: Vilsmeier-Haack Formylation (POCl₃, DMF) Intermediate->Step2 Product Final Product (6-Bromo-5-fluoro-1H-indole-3-carbaldehyde) Step2->Product

Caption: High-level workflow for the synthesis of the target compound.

Part 1: Synthesis of the 6-Bromo-5-fluoro-1H-indole Precursor

The initial challenge is the construction of the substituted indole ring. A robust method adapted from scalable industrial approaches is the Leimgruber-Batcho indole synthesis, which utilizes a substituted nitrotoluene as the starting material. This method involves the formation of an enamine intermediate followed by reductive cyclization.

Experimental Protocol: Synthesis of 6-Bromo-5-fluoro-1H-indole

This protocol is based on a scalable procedure for analogous 5-fluoro-6-substituted indoles.

  • Enamine Formation:

    • To a suitable reaction vessel, add 3-bromo-4-fluoro-6-methylnitrobenzene (1 equivalent), N,N-dimethylformamide (DMF, 4 volumes), and N,N-dimethylformamide di-isopropyl acetal (2 equivalents).

    • Heat the mixture to approximately 100°C and stir for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the mixture to room temperature and set it aside. This solution contains the crucial enamine intermediate and is used directly in the next step.

  • Reductive Cyclization:

    • In a separate, larger reaction vessel equipped for heating and stirring, prepare a mixture of toluene (8-9 volumes), acetic acid (8 volumes), iron powder (approx. 2.3 equivalents), and silica gel (2 volumes).

    • Heat this slurry to 60°C with vigorous stirring for 30 minutes.

    • Add the enamine solution from the previous step dropwise to the iron slurry, ensuring the internal temperature does not exceed 80°C. This step is exothermic and requires careful control.

    • After the addition is complete, heat the reaction mixture to 100°C and maintain for 2 hours, monitoring for completion by HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to 50°C and dilute with ethyl acetate (10 volumes). Allow it to cool to room temperature.

    • Filter the mixture to remove the iron and silica gel, washing the filter cake thoroughly with additional ethyl acetate.

    • Transfer the combined filtrate to a separatory funnel and wash sequentially with 1N HCl (2 x 10 volumes), water (2 x 10 volumes), and saturated sodium bicarbonate solution (2 x 10 volumes).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Further purification can be achieved by recrystallization or column chromatography on silica gel to afford pure 6-Bromo-5-fluoro-1H-indole.

Part 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a highly reliable method for formylating electron-rich heterocycles like indole.[4][5] The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and phosphorus oxychloride (POCl₃).[4] This reagent then attacks the nucleophilic C3 position of the indole ring. Subsequent hydrolysis of the resulting iminium ion intermediate yields the desired aldehyde.[2][4]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Iminium Iminium Intermediate Vilsmeier->Iminium Indole 6-Bromo-5-fluoro-1H-indole Indole->Iminium + Vilsmeier Reagent Aldehyde Final Aldehyde Product Iminium->Aldehyde Aqueous Work-up (Hydrolysis)

Caption: Mechanism of the Vilsmeier-Haack formylation of indole.

Causality in Experimental Design
  • Temperature Control: The initial reaction between DMF and POCl₃ is highly exothermic. Preparing the Vilsmeier reagent at low temperatures (0-10°C) is critical to prevent uncontrolled reaction rates and potential decomposition of the reagent.[6]

  • Order of Addition: The indole substrate is added to the pre-formed Vilsmeier reagent. This ensures that the electrophile is readily available to react with the indole as it is introduced, maximizing efficiency and minimizing potential side reactions.

  • Aqueous Work-up and Neutralization: The iminium salt formed after electrophilic attack is stable. Hydrolysis during an aqueous work-up is required to convert this intermediate into the final carbonyl group.[2] Neutralization with a base like sodium carbonate is performed to quench any remaining acid and facilitate the precipitation of the solid product.[7]

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a generalized procedure based on established methods for indole formylation.[2][6][7]

  • Vilsmeier Reagent Preparation:

    • In a three-necked flask equipped with a stirrer, dropping funnel, and a drying tube, place anhydrous N,N-dimethylformamide (DMF, 3-4 equivalents).

    • Cool the flask in an ice-salt bath to 0°C.

    • Slowly add phosphorus oxychloride (POCl₃, approx. 1.1-1.2 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10°C.

    • After the addition is complete, stir the resulting solution at 0-5°C for 30-60 minutes.

  • Formylation Reaction:

    • Dissolve the 6-Bromo-5-fluoro-1H-indole (1 equivalent), obtained from Part 1, in a minimal amount of anhydrous DMF.

    • Add this solution dropwise to the cold Vilsmeier reagent.

    • After the addition, allow the reaction mixture to stir at room temperature for 1-2 hours.

    • Subsequently, heat the mixture to 85-95°C and maintain this temperature for 5-8 hours. Monitor the reaction's progress by TLC.[2][7]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium carbonate solution until the mixture is alkaline (pH > 8). This step is often exothermic and may involve gas evolution.

    • The product, 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde, should precipitate as a solid.

    • Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts.

    • Dry the product under vacuum to yield the final compound.

  • Purification (if necessary):

    • The crude product is often of high purity. However, if further purification is required, recrystallization from a suitable solvent such as ethanol is recommended.[2]

Data Summary

Table 1: Physicochemical Properties of the Target Compound
PropertyValueReference(s)
IUPAC Name 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde[8][9]
CAS Number Not directly available; Precursor is 259860-08-7[8][9][10]
Molecular Formula C₉H₅BrFNOCalculated
Molecular Weight 242.05 g/mol Calculated
Appearance Expected to be a light yellow to brown crystalline powder[11]
Storage Store at 2-8°C[11][12][13]
Table 2: Representative Vilsmeier-Haack Reaction Parameters for Indoles
SubstrateTemperature (°C)Time (h)Yield (%)Reference(s)
6-Bromo-1H-indole0 to 85593[7]
5-Fluoro-1H-indole0 to RT5-[7]
6-Chloro-1H-indole0 to 90891[7]
Indole0 to 351.597[6]

Conclusion

The synthesis of 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde is reliably achieved through a well-established, two-part strategy. The initial construction of the 6-bromo-5-fluoroindole core, followed by a regioselective Vilsmeier-Haack formylation, provides an efficient route to this valuable synthetic intermediate. Careful control of reaction parameters, particularly temperature and stoichiometry, is paramount for achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this key molecular scaffold.

References

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Organic CHEMISTRY - An Indian Journal, 7(1) 2011. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 2023. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • 6-Bromo-5-fluoroindole. PubChem. [Link]

  • A concise and regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives: Strategic development toward core moiety of Herdmanine D. Taylor & Francis Online, 2020. [Link]

  • 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. PMC. [Link]

  • Indole-3-aldehyde. Organic Syntheses. [Link]

  • 6-Bromo-1H-indole-3-carboxylic acid. ResearchGate. [Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications, 2015. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde

Abstract 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde is a strategically designed heterocyclic compound of significant interest to the pharmaceutical and life sciences research sectors. Its trifunctional architecture, featu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Bromo-5-fluoro-1H-indole-3-carbaldehyde is a strategically designed heterocyclic compound of significant interest to the pharmaceutical and life sciences research sectors. Its trifunctional architecture, featuring an indole core, a reactive aldehyde group, a bromine atom for cross-coupling, and a fluorine atom for modulating electronic and pharmacokinetic properties, positions it as a highly valuable building block in modern medicinal chemistry. This guide provides a comprehensive analysis of its core physicochemical properties, spectroscopic profile, synthetic considerations, and strategic applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique characteristics for the synthesis of novel bioactive agents.

Strategic Importance in Medicinal Chemistry

The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and approved therapeutic agents.[1][2] The specific derivatization of 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde offers a convergence of functionalities that are highly sought after by medicinal chemists:

  • The Indole Core: Provides a robust and modifiable aromatic system that can engage in various interactions with biological targets.

  • 3-Carbaldehyde Group: This versatile functional group serves as a key reaction point for building molecular complexity. It readily participates in reactions such as reductive amination, Wittig reactions, and condensations to introduce diverse side chains.

  • 6-Bromo Substituent: The bromine atom is not merely a halogen; it is a critical synthetic handle. It enables a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the precise introduction of aryl, alkyl, or amino groups to expand the molecular framework.[3]

  • 5-Fluoro Substituent: Fluorine is a cornerstone element in modern drug design.[4] Its introduction can profoundly influence a molecule's properties by enhancing metabolic stability (by blocking sites of oxidation), increasing binding affinity through unique electronic interactions, and modulating lipophilicity and pKa to improve pharmacokinetic profiles.[4]

The combination of these features makes this compound a powerful intermediate for creating libraries of novel compounds for screening and lead optimization in oncology, neurology, and anti-infective research.[5]

Molecular Identity and Structural Features

The fundamental identity of the compound is established by its chemical formula, molecular weight, and unique registry number.

IdentifierValueReference
IUPAC Name 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde
CAS Number 1227496-42-5[6]
Molecular Formula C₉H₅BrFNO[6]
Molecular Weight 242.04 g/mol [6]
Canonical SMILES C1=C(C=C2C(=C1F)C(=CN2)C=O)Br

Below is a diagram illustrating the key structural components of the molecule.

G cluster_indole 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde cluster_labels Key Functional Groups img A Aldehyde (C=O) Reactive Handle B Indole N-H Weakly Acidic C Fluorine (F) Property Modulation D Bromine (Br) Cross-Coupling Site

Caption: Key functional groups on the indole core.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde is not extensively published. Therefore, we present a combination of predicted values and experimental data from the closely related analogue, 6-Bromo-1H-indole-3-carbaldehyde, to provide a scientifically grounded profile.

Property6-Bromo-1H-indole-3-carbaldehyde (Analogue)6-Bromo-5-fluoro-1H-indole-3-carbaldehyde (Target)Rationale for Prediction / Comments
Appearance Pale yellow powder/solid[7]Expected to be a pale yellow or off-white solidHalogenated indoles of this class are typically crystalline solids.
Melting Point (°C) 202-206[7]Expected in the range of 190-220The addition of fluorine may slightly alter crystal packing and melting point.
Solubility DMSO: 100 mg/mL[8]Highly soluble in DMSO, DMF; Soluble in alcoholsThe polarity of the N-H and aldehyde groups combined with the aromatic system suggests good solubility in polar aprotic solvents.
LogP (Lipophilicity) 2.74[9]Predicted > 2.8The addition of a fluorine atom typically increases the lipophilicity (LogP) of a molecule.
TPSA (Ų) 32.86[9][10]~32.86TPSA is calculated based on N and O atoms; the fluorine substituent does not significantly alter this value.
Hydrogen Bond Donors 1 (N-H)[9]1 (N-H)
Hydrogen Bond Acceptors 1 (C=O)[9]1 (C=O)The fluorine atom is a very weak H-bond acceptor.
Solubility and Handling

Based on its analogue, the compound is expected to be highly soluble in DMSO, making it straightforward to prepare stock solutions for biological screening.[8] For synthetic purposes, solvents like DMF and THF are appropriate. It is hygroscopic and should be stored under a dry, inert atmosphere to maintain its integrity.[8]

Lipophilicity and pKa Insights

The predicted LogP value suggests moderate lipophilicity, a crucial parameter for membrane permeability in drug candidates. The indole N-H proton is weakly acidic. The presence of three electron-withdrawing groups (aldehyde, bromo, fluoro) is expected to increase the acidity (lower the pKa) of this proton compared to unsubstituted indole, which can influence its hydrogen bonding capabilities in biological systems.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following sections describe the expected spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show several key signals:

  • Aldehyde Proton (-CHO): A sharp singlet expected around δ 9.9-10.1 ppm.

  • Indole N-H Proton: A broad singlet at δ > 11.0 ppm, which is exchangeable with D₂O.

  • Aromatic Protons:

    • The proton at the C2 position will appear as a singlet or a narrow doublet (due to long-range coupling) around δ 8.3 ppm.

    • The proton at the C4 position will appear as a doublet due to coupling with the adjacent fluorine atom (³JHF coupling), expected around δ 7.8-8.0 ppm.

    • The proton at the C7 position will appear as a singlet around δ 7.7 ppm.[11]

¹³C NMR Spectroscopy

The carbon spectrum will be characterized by:

  • Carbonyl Carbon (C=O): A signal in the downfield region, δ > 185 ppm.

  • C-F Carbon: The carbon atom bonded to fluorine (C5) will appear as a large doublet due to one-bond carbon-fluorine coupling (¹JCF ~240-250 Hz).

  • C-Br Carbon: The signal for the carbon bonded to bromine (C6) will be observed in the aromatic region, typically around δ 115-125 ppm.

  • Other Aromatic Carbons: The remaining aromatic carbons will appear in the δ 110-140 ppm range, with carbons adjacent to the C-F bond showing smaller ²JCF and ³JCF couplings.

Infrared (IR) Spectroscopy

Key diagnostic peaks are expected at the following wavenumbers:

  • ~3200-3400 cm⁻¹: N-H stretching vibration.

  • ~1640-1680 cm⁻¹: Strong C=O stretching of the aldehyde.

  • ~1400-1600 cm⁻¹: C=C stretching vibrations of the aromatic indole ring.

  • ~1000-1100 cm⁻¹: C-F stretching vibration.

  • ~500-650 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound: two peaks of nearly equal intensity for the molecular ion, [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction .[10][11] This protocol involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

G Start 4-Bromo-3-fluoro-aniline (Starting Material) Step1 Indole Ring Formation (e.g., Fischer Indole Synthesis) Start->Step1 Intermediate 6-Bromo-5-fluoro-1H-indole Step1->Intermediate Step2 Vilsmeier-Haack Reaction (POCl₃, DMF) Intermediate->Step2 Product 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde Step2->Product

Caption: Plausible synthetic workflow for the target compound.

General Experimental Protocol (Vilsmeier-Haack Formylation):

  • Reagent Preparation: The Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride (1.1 eq.) to ice-cold, anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar). The mixture is stirred for 30-60 minutes.

  • Substrate Addition: A solution of the starting indole, 6-Bromo-5-fluoro-1H-indole (1.0 eq.), in anhydrous DMF is added dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (typically 80-90°C) for several hours until TLC analysis indicates the consumption of the starting material.[11]

  • Work-up: The reaction is cooled and quenched by pouring it onto crushed ice, followed by neutralization with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until basic.

  • Isolation: The precipitated solid product is collected by vacuum filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Chemical Reactivity Profile

The molecule's synthetic utility stems from its multiple reactive sites, enabling orthogonal chemical modifications.

Caption: Reactivity map of key functional groups.

Safety, Handling, and Storage

While specific toxicology data for this compound is not available, data from its close analogues, such as 6-Bromo-1H-indole-3-carbaldehyde, should be used to guide handling procedures.

  • Hazard Classification: Assumed to be harmful if swallowed and to cause skin and serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8][9][12] Recommended storage temperatures are often 2-8°C for long-term stability.[12]

References

  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Supporting Information. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved from [Link]

  • ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]

  • Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • MDPI. (2020). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Unambiguous Structural Elucidation of a Key Pharmaceutical Intermediate: NMR and Mass Spectrometry Analysis of 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde

Introduction: The Significance of Halogenated Indoles in Drug Discovery The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strateg...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Halogenated Indoles in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of halogen atoms, such as bromine and fluorine, onto the indole ring can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde is a key synthetic intermediate for the development of novel therapeutics. Its precise chemical structure dictates its reactivity and suitability for downstream applications, making unambiguous characterization paramount. This application note provides a comprehensive guide to the structural elucidation of 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde using state-of-the-art Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. We will delve into the causality behind experimental choices and present self-validating protocols for researchers, scientists, and drug development professionals.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. For 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular architecture.

Rationale for Solvent Selection

The choice of a deuterated solvent is the first critical step in preparing a sample for NMR analysis. The primary consideration is the solubility of the analyte.[1] For a polar molecule like 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde, polar solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are suitable choices.[1] While CDCl₃ is a common and easily removable solvent, DMSO-d₆ is an excellent choice for compounds that may be sparingly soluble in chloroform and for observing exchangeable protons like the N-H proton of the indole ring.[2] The choice of solvent can also influence the chemical shifts of aromatic protons, a phenomenon known as the Aromatic Solvent Induced Shift (ASIS), which can be exploited to resolve overlapping signals.[3] For the purpose of this protocol, we will use DMSO-d₆ due to its excellent solubilizing power for a wide range of organic molecules.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde.

    • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup and Data Acquisition:

    • The following experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR:

      • Acquire a standard one-dimensional proton NMR spectrum.

      • Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C NMR spectrum.

      • Typical parameters: spectral width of 200-250 ppm, a larger number of scans due to the lower natural abundance of ¹³C (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.

    • ¹⁹F NMR:

      • Acquire a proton-decoupled ¹⁹F NMR spectrum.

      • ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity.[4][5][6][7]

      • Typical parameters: appropriate spectral width to cover the expected chemical shift range for aromatic fluorine, and a sufficient number of scans.

    • 2D NMR (Optional but Recommended):

      • For unambiguous assignment, acquire 2D correlation spectra such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range proton-carbon correlations.

Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ) for 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde. These predictions are based on the analysis of structurally related compounds, including 6-bromoindole-3-carboxaldehyde and other fluorinated indoles.[4][6][7][8][9][10][11]

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted ¹⁹F Chemical Shift (ppm) Multiplicity & Coupling Constants (Predicted)
N-H~12.0--br s
C2-H~8.3~138-d, J ≈ 3 Hz
C3-CHO~10.0~185-s
C4-H~8.0~125-d, J(H-F) ≈ 9 Hz
C7-H~7.8~115-d, J(H-F) ≈ 6 Hz
C3a-~126--
C4~8.0~125--
C5-~155 (d, J(C-F) ≈ 240 Hz)~ -120-
C6-~110 (d, J(C-F) ≈ 20 Hz)--
C7~7.8~115--
C7a-~135--

Note: Chemical shifts are referenced to TMS (¹H and ¹³C) and are solvent-dependent. Coupling constants (J) are given in Hertz (Hz). 's' denotes singlet, 'd' denotes doublet, and 'br s' denotes broad singlet.

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Compound 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde NMR_Tube Dissolve in NMR Tube Compound->NMR_Tube Solvent DMSO-d6 Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR 1H NMR Spectrometer->H1_NMR C13_NMR 13C NMR Spectrometer->C13_NMR F19_NMR 19F NMR Spectrometer->F19_NMR TwoD_NMR 2D NMR (COSY, HSQC) Spectrometer->TwoD_NMR Processing Data Processing (FT, Phasing) H1_NMR->Processing C13_NMR->Processing F19_NMR->Processing TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Confirmation Assignment->Structure

Caption: Workflow for NMR analysis.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of fragmentation patterns.[12]

Ionization Technique: Electrospray Ionization (ESI)

For a moderately polar and thermally labile molecule like 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde, Electrospray Ionization (ESI) is the preferred ionization method.[13] ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, allowing for the clear determination of the molecular weight.[13][14][15] This is in contrast to "hard" ionization techniques like Electron Ionization (EI), which often lead to extensive fragmentation and may not show a molecular ion peak.[15] The choice of ESI is also dictated by its compatibility with liquid chromatography (LC), enabling LC-MS analysis for sample purification and characterization.[16]

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • To enhance protonation and improve signal intensity in positive ion mode, it is advisable to add a small amount (e.g., 0.1%) of an acid like formic acid to the solvent.[15]

  • Instrument Setup and Data Acquisition:

    • The analysis can be performed using a standalone mass spectrometer or an LC-MS system.

    • Ionization Mode: Positive ion mode is generally preferred for indole derivatives to generate [M+H]⁺ ions.

    • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements, which can be used to confirm the elemental composition.

    • Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion.

    • Tandem MS (MS/MS): To obtain structural information, perform a tandem MS experiment (e.g., Collision-Induced Dissociation - CID) on the precursor ion ([M+H]⁺). This involves isolating the precursor ion, subjecting it to fragmentation, and analyzing the resulting product ions.[12]

Predicted Mass Spectrometry Data and Fragmentation Pattern

The molecular weight of 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde (C₉H₅BrFNO) is 241.04 g/mol . The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Table of Predicted Ions:

Ion Predicted m/z (for ⁷⁹Br) Predicted m/z (for ⁸¹Br) Description
[M+H]⁺241.96243.96Protonated Molecular Ion
[M+H-CO]⁺213.96215.96Loss of carbon monoxide
[M+H-HCN]⁺214.96216.96Loss of hydrogen cyanide
[M+H-Br]⁺162.04-Loss of bromine radical (less common in ESI)

The fragmentation of indole derivatives in mass spectrometry often involves the loss of small, stable molecules like CO and HCN.[17][18] The fragmentation pattern can provide valuable clues about the compound's structure.

Mass Spectrometry Experimental Workflow and Fragmentation

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis Compound_MS Dilute Sample in Methanol/Acetonitrile + 0.1% Formic Acid ESI_Source Electrospray Ionization (ESI) Compound_MS->ESI_Source Mass_Analyzer Mass Analyzer (TOF, Orbitrap) ESI_Source->Mass_Analyzer Full_Scan Full Scan MS Mass_Analyzer->Full_Scan MSMS Tandem MS (MS/MS) Mass_Analyzer->MSMS Molecular_Weight Determine Molecular Weight Full_Scan->Molecular_Weight Fragmentation_Analysis Analyze Fragmentation Pattern MSMS->Fragmentation_Analysis Molecular_Weight->Fragmentation_Analysis Structure_Confirm_MS Structure Confirmation Fragmentation_Analysis->Structure_Confirm_MS

Caption: Workflow for mass spectrometry analysis.

Conclusion: A Synergistic Approach to Structural Elucidation

The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the unambiguous structural elucidation of 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde. NMR provides detailed information about the connectivity of atoms and the local chemical environment, while mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation pathways. The protocols and predicted data presented in this application note serve as a valuable resource for researchers in the pharmaceutical and chemical industries, ensuring the quality and integrity of this critical synthetic intermediate.

References

  • Ghosh, C., Shinde, S., & Chakraborty, S. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. [Link]

  • Kruve, A., & Leito, I. (2012). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. [Link]

  • Vekey, K., & Drahos, L. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. [Link]

  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. [Link]

  • Wikipedia. (2024). Electrospray ionization. Wikipedia. [Link]

  • Kruve, A., & Leito, I. (2008). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. [Link]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. BioChromato. [Link]

  • Tugarinov, V., & Kay, L. E. (2004). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Open Research Repository. [Link]

  • Ibon, L. A., & Elguero, J. (2020). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. MDPI. [Link]

  • Holzgrabe, U. (2018). Classification of solvents used for NMR spectroscopy. ResearchGate. [Link]

  • Tugarinov, V., & Kay, L. E. (2004). Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy. Organic & Biomolecular Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Rsc.org. [Link]

  • ResearchGate. (2021). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. ResearchGate. [Link]

  • Kihel, A., et al. (2014). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000645 - Indole-3-carboxaldehyde. BMRB. [Link]

  • Wikipedia. (2024). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 431.
  • Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • Acta Crystallographica Section E. (2012). 6-Bromo-1H-indole-3-carboxylic acid. PMC. [Link]

  • El-Sawy, E. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • McCullagh, M., et al. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. Waters Corporation. [Link]

  • Krüger, S., et al. (2021). Effect-Directed Profiling of 17 Different Fortified Plant Extracts by High-Performance Thin-Layer Chromatography Combined with Six Planar Assays and High-Resolution Mass Spectrometry. MDPI. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde derivatives. We will exp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde derivatives. We will explore the synthetic pathways, compare the biological performance of various analogs, and provide detailed experimental protocols to support your research and development efforts in this promising area of medicinal chemistry.

Introduction: The Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive starting point for the design of novel therapeutic agents.[2] Among the vast family of indole-containing compounds, indole-3-carbaldehyde derivatives have emerged as particularly promising due to their synthetic accessibility and diverse pharmacological profiles, including anticancer, anti-inflammatory, and kinase inhibitory activities.[2][3]

The specific focus of this guide, the 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde core, presents a unique combination of substituents. Halogenation, particularly with bromine and fluorine, is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. The interplay of the electron-withdrawing nature of the fluorine atom at the 5-position and the bulky, lipophilic bromine atom at the 6-position is anticipated to confer distinct biological and pharmacokinetic characteristics to its derivatives.

This guide will dissect the available SAR data for related indole derivatives to provide a predictive framework for designing novel 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde-based compounds with enhanced potency and selectivity.

Comparative Structure-Activity Relationship (SAR) Analysis

While direct SAR studies on a comprehensive library of 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde derivatives are not extensively published, we can extrapolate valuable insights from the existing literature on substituted indole-3-carbaldehydes and related indole analogs. The following sections will compare the influence of substitutions at key positions of the indole ring on biological activity, primarily focusing on anticancer and kinase inhibitory effects.

The Role of Halogenation at the 5 and 6-Positions

Halogen substituents on the indole ring are known to significantly impact biological activity.

  • Position 5: Substitution at the 5-position of the indole ring has been shown to be critical for the activity of many indole-based inhibitors. For instance, studies on indole-based kinase inhibitors have demonstrated that electron-withdrawing groups, such as fluorine, at this position can enhance inhibitory potency.[1] The fluorine atom's high electronegativity can influence the electronic distribution of the indole ring, potentially leading to stronger interactions with the target protein.

  • Position 6: The 6-position is also a key site for modification. The presence of a bromine atom at this position can increase lipophilicity, which may enhance cell membrane permeability and overall bioavailability. Furthermore, bromine can act as a hydrogen bond acceptor and participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

The combination of a 5-fluoro and 6-bromo substitution is therefore a compelling strategy for creating a scaffold with potentially favorable pharmacokinetic and pharmacodynamic properties.

Modifications of the 3-Carbaldehyde Group

The aldehyde functionality at the 3-position is a versatile handle for synthetic elaboration. Conversion of the aldehyde to other functional groups, such as Schiff bases, chalcones, or hydrazones, has been shown to be a fruitful strategy for generating diverse biological activities.[2][4]

  • Schiff Bases: Condensation of the 3-carbaldehyde with various primary amines to form Schiff bases introduces a wide range of substituents that can be tailored to probe the binding pocket of a target enzyme. The resulting imine bond can also act as a hydrogen bond acceptor.

  • Chalcones: Aldol condensation with substituted acetophenones yields chalcones, which are well-known pharmacophores with potent anticancer and anti-inflammatory properties.[2] The extended conjugation of the chalcone system can enhance planarity and facilitate π-π stacking interactions with aromatic residues in the active site of a protein.

  • Semicarbazones and Thiosemicarbazones: Derivatives formed by reacting the aldehyde with semicarbazide or thiosemicarbazide have demonstrated significant antibacterial and antioxidant activities.[5][6]

N-Alkylation and N-Arylation of the Indole Nitrogen

Modification of the indole nitrogen (N1 position) can also significantly influence biological activity. N-alkylation or N-arylation can alter the compound's steric profile and hydrogen bonding capacity. For example, N-acylation of indole-3-carboxaldehyde has been used as a key step in the synthesis of analogues with enhanced antioxidant properties.[4]

Summary of SAR Insights

The following table summarizes the key SAR points for substituted indole-3-carbaldehyde derivatives based on available literature.

Position of ModificationType of SubstitutionPredicted Impact on ActivityRationale
C5 Electron-withdrawing groups (e.g., -F, -Cl)Potentially increased potencyAlters electronic properties of the indole ring, potentially enhancing binding affinity.
C6 Halogens (e.g., -Br)Increased lipophilicity and potential for halogen bondingMay improve cell permeability and introduce new binding interactions.
C3-aldehyde Conversion to Schiff bases, chalcones, etc.Diversification of biological activityIntroduces a wide range of functionalities that can be optimized for specific targets.
N1 Alkylation, acylationModulation of steric and electronic propertiesCan influence binding orientation and overall physicochemical properties.

Experimental Protocols

To facilitate the exploration of the SAR of 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde derivatives, we provide the following detailed experimental protocols.

Synthesis of 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde

A common and effective method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[7]

Workflow for the Synthesis of 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde

G cluster_0 Vilsmeier Reagent Formation cluster_1 Vilsmeier-Haack Reaction DMF Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent DMF->Vilsmeier Reacts with POCl3 Phosphorus oxychloride (POCl3) POCl3->Vilsmeier Intermediate Electrophilic Iminium Ion Intermediate Vilsmeier->Intermediate Indole 6-Bromo-5-fluoroindole Indole->Intermediate Electrophilic attack by Hydrolysis Aqueous Workup (Hydrolysis) Intermediate->Hydrolysis Product 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde Hydrolysis->Product

Caption: Synthetic workflow for 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde via the Vilsmeier-Haack reaction.

Step-by-Step Protocol:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring.

  • Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Vilsmeier-Haack Reaction: Dissolve 6-Bromo-5-fluoroindole in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to obtain pure 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde.

Biological Evaluation: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[8]

Workflow for the MTT Cytotoxicity Assay

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay and Measurement Seed Seed cancer cells in a 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat cells with varying concentrations of test compounds Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 AddMTT Add MTT solution to each well Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolubilizer Add solubilization solution (e.g., DMSO) Incubate3->AddSolubilizer Measure Measure absorbance at 570 nm AddSolubilizer->Measure

Caption: Workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde derivatives in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (typically ranging from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for another 48 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and kinase inhibition. The strategic placement of bromo and fluoro substituents provides a unique combination of electronic and steric properties that can be exploited for enhanced biological activity and improved pharmacokinetic profiles.

This guide has provided a framework for understanding the SAR of this class of compounds by drawing comparisons with related indole derivatives. The detailed synthetic and biological evaluation protocols offer a practical starting point for researchers to synthesize and test their own libraries of 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde derivatives.

Future research in this area should focus on the systematic exploration of substitutions at the N1 position and the conversion of the C3-aldehyde to a diverse range of functional groups. The insights gained from these studies will be crucial for the rational design of the next generation of indole-based drugs with superior efficacy and safety profiles.

References

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • Synthesis of substituted indole-3-carboxaldehyde derivatives. ResearchGate. [Link]

  • Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... ResearchGate. [Link]

  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC. [Link]

  • Reported indole derivatives with apoptotic activity. ResearchGate. [Link]

  • Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. MDPI. [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. [Link]

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. [Link]

  • Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences. [Link]

  • Design, synthesis, and biological evaluation of isatin-indole-3-carboxaldehyde hybrids as a new class of xanthine oxidase inhibitors. PubMed. [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). PMC. [Link]

  • 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University Digital Commons. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. PubMed. [Link]

  • Indole-3-carbaldehyde. Wikipedia. [Link]

  • 3-INDOLE ALDEHYDE AND CERTAIN OF ITS CONDENSATION PRODUCTS. The Journal of Organic Chemistry. [Link]

  • Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Semantic Scholar. [Link]

  • Indole-based heterocyclic inhibitors of p38α MAP kinase: Designing a conformationally restricted analogue. Mount Sinai Scholars Portal. [Link]

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Comparative

A Comparative Spectroscopic Guide to Substituted Indole-3-Carboxaldehydes for the Modern Researcher

Indole-3-carboxaldehyde and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, serving as precursors to a vast array of biologically active compounds and functional materials. A thoro...

Author: BenchChem Technical Support Team. Date: February 2026

Indole-3-carboxaldehyde and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, serving as precursors to a vast array of biologically active compounds and functional materials. A thorough understanding of their molecular structure and electronic properties is paramount for rational drug design and the development of novel applications. Spectroscopic techniques provide a powerful, non-destructive lens through which to probe these characteristics. This guide offers an in-depth comparison of substituted indole-3-carboxaldehydes using essential spectroscopic methodologies, providing field-proven insights and experimental data to support researchers in their analytical endeavors.

The Indole Scaffold: A Privileged Structure

The indole ring system, a fusion of a benzene and a pyrrole ring, imparts unique electronic characteristics to the molecule. The presence of the aldehyde group at the C-3 position further influences the electron distribution, making this class of compounds particularly interesting for spectroscopic investigation. Substituents on either the benzene or pyrrole ring can dramatically alter the electronic landscape, leading to significant shifts in their spectral properties. This guide will explore how different substituents modulate the spectroscopic signatures of indole-3-carboxaldehydes.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule.[1][2][3] The indole nucleus possesses two primary electronic transitions, the ¹Lₐ and ¹Lₑ states, which can be influenced by substitution on the ring system.[4][5]

The position and intensity of absorption bands are dependent on the nature and position of substituents. Electron-donating groups (EDGs) such as hydroxyl (-OH) or methoxy (-OCH₃) tend to cause a bathochromic (red) shift in the absorption maximum (λₘₐₓ), moving it to longer wavelengths. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) typically induce a hypsochromic (blue) shift to shorter wavelengths.[6] This is due to the alteration of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[7]

For instance, substitutions at the 4-position of the indole ring have been shown to cause a significant red shift in both absorption and emission spectra, particularly with electron-withdrawing groups like -CN.[6]

Table 1: Comparative UV-Vis Data for Substituted Indole-3-Carboxaldehydes

CompoundSubstituentPositionλₘₐₓ (nm)Solvent
Indole-3-carboxaldehyde--298Methanol
5-Methoxyindole-3-carboxaldehyde-OCH₃5315Methanol
5-Nitroindole-3-carboxaldehyde-NO₂5285Methanol
6-Methylindole-3-carboxaldehyde-CH₃6302DMSO
7-Methoxyindole-3-carboxaldehyde-OCH₃7310DMSO

Note: The λₘₐₓ values are representative and can vary slightly depending on the solvent and experimental conditions.

Experimental Protocol: UV-Vis Spectroscopy

A robust protocol for UV-Vis analysis is crucial for obtaining reproducible data.

  • Sample Preparation: Prepare a dilute solution (typically 10⁻⁵ M) of the indole-3-carboxaldehyde derivative in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile). The choice of solvent is critical as it can influence the position of λₘₐₓ.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank and the other with the sample solution.

  • Data Acquisition: Scan a wavelength range of 200-400 nm.[1] The wavelength of maximum absorbance (λₘₐₓ) should be identified.

  • Analysis: The Beer-Lambert law can be used for quantitative analysis if a calibration curve is constructed.[1][8]

Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[9] For substituted indole-3-carboxaldehydes, key vibrational bands include the N-H stretch of the indole ring, the C=O stretch of the aldehyde, and various C-H and C=C stretching and bending modes of the aromatic rings.[10]

The position of these bands is sensitive to the electronic effects of substituents. For example, electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups have the opposite effect.[11] The N-H stretching frequency is also influenced by substituent effects and hydrogen bonding.[11][12]

Table 2: Key IR Absorption Frequencies (cm⁻¹) for Substituted Indole-3-Carboxaldehydes

CompoundN-H StretchC=O StretchAromatic C=C Stretch
Indole-3-carboxaldehyde340616551577, 1508
1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde-1601-
Indole-3-carboxaldehyde thiosemicarbazone3140-3180--

Note: Values are in cm⁻¹ and were obtained from solid-state measurements (e.g., KBr pellet or Nujol mull). The absence of an N-H stretch in the N-acylated analogue confirms the reaction at the indole nitrogen.[13]

Experimental Protocol: FT-IR Spectroscopy (Solid State)

The thin solid film or KBr pellet methods are common for analyzing solid organic compounds.[14][15]

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[16]

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Alternative (Nujol Mull): Grind a few milligrams of the solid sample with a drop of Nujol (mineral oil) to create a paste.[17][18] Spread the mull between two salt plates (e.g., NaCl or KBr) and acquire the spectrum. Remember to subtract the spectrum of Nujol itself.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of indole-3-carboxaldehydes, characteristic signals include the aldehyde proton (CHO), the indole N-H proton, and the aromatic protons of the indole ring. The chemical shifts (δ) of these protons are highly sensitive to the electronic effects of substituents.

  • Aldehyde Proton (CHO): Typically appears as a singlet in the downfield region (δ 9.5-10.5 ppm).

  • Indole N-H Proton: A broad singlet, often in the range of δ 11.0-12.5 ppm in DMSO-d₆.

  • Aromatic Protons: Appear in the region of δ 7.0-8.5 ppm, with their specific chemical shifts and coupling patterns providing information about the substitution pattern on the indole ring.

For example, the presence of an electron-donating group will generally shield nearby protons, shifting their signals upfield (to lower δ values), while an electron-withdrawing group will deshield them, causing a downfield shift.

Table 3: Comparative ¹H NMR Data (δ, ppm) for Substituted Indole-3-Carboxaldehydes in DMSO-d₆

CompoundN-HCHOAromatic ProtonsOther
Indole-3-carboxaldehyde12.149.958.30-8.09 (m, 2H), 7.56-7.20 (m, 3H)-
6-Methyl-1H-indole-3-carbaldehyde12.389.988.32 (d, 1H), 7.77 (d, 1H), 7.63 (d, 1H), 7.45 (dd, 1H)2.35 (s, 3H, CH₃)
7-Methoxy-1H-indole-3-carbaldehyde12.419.988.33 (d, 1H), 8.03 (d, 1H), 7.33 (dd, 1H), 7.20 (dd, 1H)3.79 (s, 3H, OCH₃)

Data sourced from PubChem and Google Patents.[19][20]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key signals for indole-3-carboxaldehydes include the carbonyl carbon of the aldehyde and the carbons of the indole ring.

  • Carbonyl Carbon (C=O): Typically found in the range of δ 180-190 ppm.

  • Indole Ring Carbons: Appear in the aromatic region (δ 110-140 ppm).

Table 4: Representative ¹³C NMR Data (δ, ppm) for Indole-3-carboxaldehyde in DMSO-d₆

CarbonChemical Shift (δ, ppm)
C=O185.34
C2138.85
C3118.54
C3a124.49
C4123.84
C5122.50
C6121.20
C7112.80
C7a137.43

Data sourced from Google Patents.[20]

Experimental Protocol: NMR Spectroscopy

Proper sample preparation is critical for obtaining high-quality NMR spectra.[21]

  • Sample Preparation: Dissolve 5-25 mg of the compound for ¹H NMR, and 50-100 mg for ¹³C NMR, in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[22] Ensure the sample is completely dissolved and free of particulate matter.[22][23]

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube.[21][24]

  • Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer. The choice of solvent can affect chemical shifts, and residual solvent peaks can be used for calibration.[22]

  • Data Processing: Process the raw data (FID) using appropriate software to obtain the final spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.[25] Electrospray ionization (ESI) is a soft ionization technique commonly used for polar organic molecules, often resulting in the observation of the protonated molecule [M+H]⁺.[26][27]

The fragmentation pattern of indole derivatives in the mass spectrometer can be characteristic. Common fragmentation pathways for indole alkaloids include the loss of an isopentene group at the C-3 position, followed by the loss of a substituent at the N-1 position.[28] The indole ring itself can fragment with the characteristic loss of HCN.[25]

Table 5: Mass Spectrometry Data for Representative Indole-3-Carboxaldehyde Derivatives

CompoundIonization ModeObserved Ion (m/z)Interpretation
Indole-3-carboxaldehydeESI+146.05[M+H]⁺
Prenylated Indole AlkaloidESI+Varies[M+H]⁺, with characteristic loss of isopentene
Nitro Indole DerivativesMALDIVaries[M+H]⁺/[M+H-NO]⁺ or [M-H]⁻

Note: The specific fragmentation pattern will depend on the substituents and the ionization technique employed.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, ions are formed and transferred into the mass analyzer.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer. For structural information, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting daughter ions.[27]

Visualizing the Workflow

A systematic approach to spectroscopic analysis is essential for comprehensive characterization.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Substituted Indole-3-Carboxaldehyde UV_Vis UV-Vis Spectroscopy Compound->UV_Vis IR FT-IR Spectroscopy Compound->IR NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS Electronic_Transitions Electronic Transitions (λₘₐₓ) UV_Vis->Electronic_Transitions Provides Functional_Groups Functional Groups (Vibrational Frequencies) IR->Functional_Groups Identifies Molecular_Structure Molecular Structure (Chemical Shifts, Coupling) NMR->Molecular_Structure Elucidates Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Determines Electronic_Transitions->Molecular_Structure Functional_Groups->Molecular_Structure Molecular_Weight->Molecular_Structure

Caption: A generalized workflow for the spectroscopic characterization of organic compounds.

Conclusion

The spectroscopic comparison of substituted indole-3-carboxaldehydes reveals a rich interplay between molecular structure and spectral properties. By systematically applying UV-Vis, IR, NMR, and mass spectrometry, researchers can gain a comprehensive understanding of these important molecules. This guide provides the foundational knowledge and practical protocols to empower scientists in drug development and materials science to confidently characterize and compare novel indole-3-carboxaldehyde derivatives, ultimately accelerating the pace of discovery.

References

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC. (n.d.).
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Validation

In Vitro Efficacy of 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde: A Comparative Guide

Introduction Indole-3-carbaldehyde and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. Their versatile scaffold allows for substitutions that can mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Indole-3-carbaldehyde and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. Their versatile scaffold allows for substitutions that can modulate their therapeutic potential, making them attractive candidates for drug discovery programs. This guide provides a comparative analysis of the potential in vitro activities of 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde , a halogenated indole derivative, against other relevant indole-based compounds. Due to the limited publicly available data on this specific molecule, this document synthesizes information from structurally related compounds to project its likely biological profile and to propose a comprehensive in vitro testing strategy. The insights provided are aimed at researchers, scientists, and drug development professionals exploring the therapeutic utility of novel indole derivatives.

The strategic placement of halogen atoms, such as bromine and fluorine, on the indole ring can significantly influence the compound's lipophilicity, electronic properties, and metabolic stability, thereby impacting its biological activity. This guide will explore potential applications in oncology, infectious diseases, and neurodegenerative disorders, areas where indole derivatives have shown considerable promise.

Comparative Analysis of In Vitro Activities

Based on the known activities of structurally similar indole-3-carbaldehyde derivatives, we can hypothesize and compare the potential efficacy of 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde in several key therapeutic areas.

Anticancer Activity

Indole derivatives are known to exhibit anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.

Comparative Compounds:

  • Indole-3-carbaldehyde (Unsubstituted): The parent compound often serves as a baseline for activity.

  • 5-Bromo-1H-indole-3-carbaldehyde: A mono-brominated analog.

  • 6-Fluoroindole-3-carboxaldehyde: A mono-fluorinated analog.[1]

Proposed In Vitro Assays:

  • Cytotoxicity Assay (MTT Assay): To determine the concentration-dependent cytotoxic effect on various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Apoptosis Assay (Annexin V/PI Staining): To quantify the induction of apoptosis versus necrosis.

  • Cell Cycle Analysis (Flow Cytometry): To investigate the effect on cell cycle progression.

Expected Performance and Rationale:

The presence of both bromine and fluorine in 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde is anticipated to enhance its anticancer activity compared to the unsubstituted and mono-halogenated analogs. The electron-withdrawing nature of the halogens can increase the compound's ability to interact with biological targets.[1] The increased lipophilicity due to the bromine atom may also improve cell membrane permeability.

Table 1: Projected IC50 Values (µM) for Anticancer Activity

CompoundProjected MCF-7 IC50 (µM)Projected A549 IC50 (µM)Projected HCT116 IC50 (µM)
Indole-3-carbaldehyde>100>100>100
5-Bromo-1H-indole-3-carbaldehyde50-7560-8055-70
6-Fluoroindole-3-carboxaldehyde40-6050-7045-65
6-Bromo-5-fluoro-1H-indole-3-carbaldehyde 10-30 15-35 12-32

Note: These are projected values based on structure-activity relationships and require experimental validation.

Antimicrobial and Quorum Sensing Inhibition Activity

Indole derivatives have been investigated for their ability to inhibit bacterial growth and interfere with quorum sensing (QS), a cell-to-cell communication system that regulates virulence in many pathogens.[2]

Comparative Compounds:

  • Indole-3-carboxaldehyde (ICA): Known to have QS inhibitory effects.[2]

  • 6-Bromo-1H-indole-3-carbaldehyde: Demonstrated to have enhanced QS inhibition compared to ICA.[2]

Proposed In Vitro Assays:

  • Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration that inhibits the visible growth of bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).

  • Violacein Inhibition Assay: Using Chromobacterium violaceum as a reporter strain to quantify the inhibition of QS-mediated violacein production.[2]

  • Biofilm Formation Inhibition Assay: To assess the compound's ability to prevent biofilm formation.

Expected Performance and Rationale:

Studies have shown that bromination of indole carboxaldehydes can significantly increase their potency as quorum sensing inhibitors.[2] The addition of a fluorine atom in 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde may further enhance this activity. It is hypothesized that the halogen substitutions improve the binding affinity of the compound to QS receptors.

Table 2: Projected Antimicrobial and QS Inhibition Activity

CompoundProjected S. aureus MIC (µg/mL)Projected C. violaceum IC50 for QS Inhibition (µM)
Indole-3-carboxaldehyde (ICA)>256150-200
6-Bromo-1H-indole-3-carbaldehyde128-25610-20
6-Bromo-5-fluoro-1H-indole-3-carbaldehyde 64-128 <10

Note: These are projected values based on published data for similar compounds and require experimental validation.[2]

Anti-Neuroinflammatory and Neuroprotective Activity

Indole-based compounds are being explored as potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease, partly due to their anti-inflammatory and antioxidant properties.[3][4][5]

Comparative Compounds:

  • Indole-3-propionic acid: An indole derivative with known neuroprotective effects.

  • Melatonin (N-acetyl-5-methoxytryptamine): A well-known indoleamine with potent antioxidant and neuroprotective properties.

Proposed In Vitro Assays:

  • Nitric Oxide (NO) Inhibition Assay: Using lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV-2) to measure the inhibition of NO production.

  • Antioxidant Activity Assay (DPPH or ORAC): To determine the radical scavenging capacity.

  • Beta-amyloid (Aβ) Aggregation Inhibition Assay: To assess the ability to inhibit the formation of Aβ fibrils, a hallmark of Alzheimer's disease.

Expected Performance and Rationale:

The antioxidant potential of indole derivatives is a key aspect of their neuroprotective effects.[6][7] The electron-rich indole nucleus can donate electrons to scavenge free radicals. The halogen substituents on 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde may modulate this activity. Furthermore, indole derivatives have been shown to interact with pathways implicated in neuroinflammation.

Table 3: Projected Neuroprotective and Anti-inflammatory Activity

CompoundProjected NO Inhibition in BV-2 cells (IC50, µM)Projected DPPH Scavenging Activity (IC50, µg/mL)
Indole-3-propionic acid25-5050-100
Melatonin10-2010-30
6-Bromo-5-fluoro-1H-indole-3-carbaldehyde 15-35 20-40

Note: These are projected values for comparative purposes and require experimental validation.

Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Violacein Inhibition Assay for Quorum Sensing
  • Culture Preparation: Grow Chromobacterium violaceum (CV026) overnight in LB broth.

  • Assay Setup: In a 96-well plate, add LB broth, the bacterial culture, and serial dilutions of the test compounds. Include a positive control (e.g., a known QS inhibitor) and a negative control (vehicle).

  • Incubation: Incubate the plate at 30°C for 24 hours with shaking.

  • Violacein Extraction: Add DMSO to each well to lyse the cells and solubilize the violacein.

  • Quantification: Measure the absorbance at 585 nm.

  • Data Analysis: Determine the concentration of the compound that inhibits violacein production by 50% (IC50).

Signaling Pathway and Workflow Diagrams

G cluster_workflow General In Vitro Testing Workflow start Compound Synthesis (6-Bromo-5-fluoro-1H-indole-3-carbaldehyde) assay_selection Selection of In Vitro Assays (Cytotoxicity, Antimicrobial, Neuroprotection) start->assay_selection protocol_dev Protocol Optimization assay_selection->protocol_dev data_acq Data Acquisition protocol_dev->data_acq data_analysis Data Analysis (IC50, MIC determination) data_acq->data_analysis comparison Comparison with Alternative Compounds data_analysis->comparison conclusion Conclusion and Future Directions comparison->conclusion

Caption: A generalized workflow for the in vitro evaluation of novel compounds.

G cluster_pathway Hypothesized Anticancer Mechanism compound 6-Bromo-5-fluoro-1H- indole-3-carbaldehyde cell Cancer Cell compound->cell Increased Lipophilicity membrane Cell Membrane Penetration cell->membrane pathways Pro-apoptotic Pathways (e.g., Caspase activation) Anti-proliferative Pathways (e.g., Cyclin/CDK inhibition) apoptosis Apoptosis pathways:f0->apoptosis cell_cycle Cell Cycle Arrest pathways:f1->cell_cycle

Caption: Hypothesized mechanism of anticancer action for the title compound.

Conclusion

While direct experimental data for 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde is not yet widely available, a comparative analysis based on structurally related indole derivatives suggests its potential as a promising candidate for further investigation. The dual halogen substitution is likely to enhance its biological activity across multiple domains, including anticancer, antimicrobial, and neuroprotective applications. The proposed in vitro testing cascade provides a robust framework for elucidating its precise mechanism of action and therapeutic potential. Further studies are warranted to validate these hypotheses and to fully characterize the pharmacological profile of this novel compound.

References

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